1-(4-Isopropoxyphenyl)-5-propyl-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(4-Isopropoxyphenyl)-5-propyl-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H19N3O3 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
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Biological Activity
1-(4-Isopropoxyphenyl)-5-propyl-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound classified as a triazole derivative. Triazoles are five-membered heterocyclic compounds that are notable for their diverse biological activities, including antimicrobial and anticancer properties. This article examines the biological activity of this specific compound, focusing on its pharmacological significance, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a triazole ring substituted with a propyl group at the 5-position and an isopropoxyphenyl group at the 1-position. The carboxylic acid group at the 4-position enhances its reactivity and potential for forming hydrogen bonds.
Property | Value |
---|---|
IUPAC Name | 1-(4-Isopropoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid |
Molecular Formula | C15H19N3O3 |
Molecular Weight | 273.33 g/mol |
CAS Number | 1097050-94-6 |
Biological Activity Overview
Research indicates that triazole derivatives exhibit a wide range of biological activities. Specific investigations into this compound have highlighted its potential in various therapeutic areas:
Antimicrobial Activity
Studies have shown that triazoles can possess significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of enzyme activity critical for microbial survival.
Anticancer Properties
Recent research has focused on the anticancer potential of triazole derivatives. In vitro studies have indicated that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved include the modulation of signaling pathways such as PI3K/Akt and MAPK.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The triazole ring can bind to enzymes involved in critical metabolic pathways, leading to reduced enzymatic activity.
- Receptor Modulation : The presence of the carboxylic acid group enhances binding affinity to receptors, potentially modulating their activity.
- Reactive Oxygen Species (ROS) Interaction : Some studies suggest that these compounds may influence ROS levels, contributing to their cytotoxic effects against cancer cells.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with other triazole derivatives:
Compound | Biological Activity | Notable Features |
---|---|---|
1-[3-(propan-2-yl)phenyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid | Antimicrobial, Anticancer | Lacks isopropoxy group |
5-propyl-1H-1,2,3-triazole-4-carboxylic acid | Anticancer | No phenyl substitution |
1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazole | Antimicrobial | Lacks carboxylic acid group |
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry highlighted a series of triazole derivatives that exhibited potent anticancer activity against various human cancer cell lines. The study found that modifications in substituents significantly influenced biological activity and selectivity towards cancer cells .
- Antimicrobial Activity : Another investigation focused on a related triazole compound demonstrated effective inhibition against gram-positive and gram-negative bacteria. The study emphasized structure-activity relationships that could guide future synthesis of more potent antimicrobial agents .
Properties
IUPAC Name |
1-(4-propan-2-yloxyphenyl)-5-propyltriazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-4-5-13-14(15(19)20)16-17-18(13)11-6-8-12(9-7-11)21-10(2)3/h6-10H,4-5H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCUEZZELSWOLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)OC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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